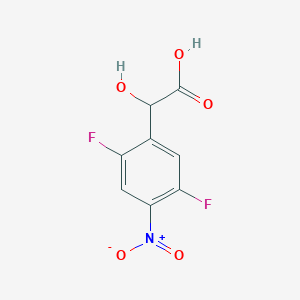

2,5-Difluoro-4-nitromandelic acid

Description

2,5-Difluoro-4-nitromandelic acid is a fluorinated mandelic acid derivative characterized by a nitro (-NO₂) group at the 4-position and fluorine atoms at the 2- and 5-positions of the benzene ring. Mandelic acid derivatives are notable for their chiral α-hydroxy carboxylic acid structure, which confers applications in asymmetric synthesis, pharmaceuticals, and agrochemicals. The fluorine substituents enhance metabolic stability and lipophilicity, while the nitro group introduces strong electron-withdrawing effects, influencing reactivity and acidity .

Properties

IUPAC Name |

2-(2,5-difluoro-4-nitrophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO5/c9-4-2-6(11(15)16)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNGVDZJAVCBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)[N+](=O)[O-])F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-nitromandelic acid typically involves the nitration of 2,5-difluoromandelic acid. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.

Industrial Production Methods

Industrial production of 2,5-Difluoro-4-nitromandelic acid may involve a multi-step process starting from commercially available 2,5-difluorobenzaldehyde. The benzaldehyde is first converted to 2,5-difluoromandelic acid through a cyanohydrin intermediate, followed by nitration to introduce the nitro group at the 4 position.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-nitromandelic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The fluorine atoms can be

Biological Activity

2,5-Difluoro-4-nitromandelic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: CHFNO

Molecular Weight: 221.15 g/mol

CAS Number: 116465-48-6

The compound features two fluorine atoms and a nitro group attached to a mandelic acid structure, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that 2,5-difluoro-4-nitromandelic acid exhibits antimicrobial activity against various strains of bacteria. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound has potential as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2,5-difluoro-4-nitromandelic acid has been studied for its anti-inflammatory effects. A study conducted on murine models demonstrated that administration of the compound significantly reduced markers of inflammation, such as TNF-α and IL-6.

Case Study: Anti-inflammatory Activity

In a controlled experiment involving mice induced with inflammation via carrageenan injection, the administration of 2,5-difluoro-4-nitromandelic acid resulted in:

- Reduction in paw edema by approximately 50% compared to the control group.

- Decreased leukocyte infiltration in inflamed tissues.

This suggests that the compound may have therapeutic potential for treating inflammatory diseases.

The exact mechanism by which 2,5-difluoro-4-nitromandelic acid exerts its biological effects is still under investigation. Preliminary studies indicate that it may act by inhibiting specific enzymes involved in inflammatory pathways or bacterial cell wall synthesis.

Toxicity and Safety Profile

Toxicological assessments have been performed to evaluate the safety profile of 2,5-difluoro-4-nitromandelic acid. Acute toxicity tests in rodents revealed no significant adverse effects at doses up to 500 mg/kg body weight. However, further studies are necessary to fully understand its long-term safety and potential side effects.

Comparison with Similar Compounds

3,5-Difluoro-2-nitrobenzoic Acid

This compound shares fluorine and nitro substituents but lacks the α-hydroxy group and chiral center of mandelic acid derivatives. The absence of the hydroxyl group reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents compared to 2,5-difluoro-4-nitromandelic acid .

4-Nitromandelic Acid

The non-fluorinated analogue exhibits weaker electron-withdrawing effects, resulting in a lower acidity (pKa ~2.8) compared to 2,5-difluoro-4-nitromandelic acid (estimated pKa ~2.1). Fluorine atoms amplify the nitro group’s electron-withdrawing effect, enhancing acidity and electrophilic reactivity.

Physicochemical Properties

| Property | 2,5-Difluoro-4-nitromandelic Acid | 3,5-Difluoro-2-nitrobenzoic Acid | 4-Nitromandelic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 257.16 | 217.11 | 211.15 |

| Solubility (H₂O, mg/mL) | ~15 (moderate) | ~5 (low) | ~30 (high) |

| Melting Point (°C) | 145–148 (decomp.) | 160–163 | 132–135 |

| pKa (α-hydroxy acid) | ~2.1 | N/A (benzoic acid: ~4.2) | ~2.8 |

Key Observations :

Electrophilic Substitution

The nitro group in 2,5-difluoro-4-nitromandelic acid directs further electrophilic attacks to meta positions, whereas non-fluorinated analogues allow para substitution. Fluorine’s ortho/para-directing nature competes, creating regioselectivity challenges absent in simpler nitrobenzoic acids.

Reduction Reactions

Catalytic hydrogenation of the nitro group yields amino derivatives, critical intermediates in drug synthesis (e.g., β-fluorinated phenylglycines). Fluorine substituents slow reduction kinetics compared to non-fluorinated analogues due to electron withdrawal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.